molecular formula C7H8N2O2 B1356305 Methyl 3-methylpyrazine-2-carboxylate CAS No. 41110-29-6

Methyl 3-methylpyrazine-2-carboxylate

Cat. No.: B1356305
CAS No.: 41110-29-6
M. Wt: 152.15 g/mol
InChI Key: AUDOINDPGADJPY-UHFFFAOYSA-N
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Description

Methyl 3-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 3-methylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of flavoring agents and fragrances.

Safety and Hazards

The safety information for Methyl 3-methylpyrazine-2-carboxylate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H332, H335, which refer to potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for Methyl 3-methylpyrazine-2-carboxylate were not found, research in the field of pyrazine derivatives is ongoing. These compounds are being studied for their potential in treating various diseases, and their synthetic methods are being explored to design and synthesize new leads .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 3-methylpyrazine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of coordination polymers. It interacts with various metal ions, such as silver, to form coordination complexes. These interactions are facilitated by the nitrogen and oxygen atoms in the pyrazine ring, which act as binding sites for metal ions . The compound’s ability to form stable complexes with metals makes it valuable in the study of metal-ligand interactions and their biochemical implications.

Cellular Effects

This compound has been observed to influence cellular processes, particularly in the context of its interactions with metal ions. The formation of coordination complexes can affect cell signaling pathways and gene expression. For instance, the presence of metal ions can lead to the activation or inhibition of specific signaling pathways, thereby influencing cellular metabolism and function . Additionally, the compound’s interactions with biomolecules can result in changes in cellular behavior, such as altered cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and metal ions. The nitrogen and oxygen atoms in the pyrazine ring serve as coordination sites for metal ions, leading to the formation of stable complexes. These complexes can modulate enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and light exposure. Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound’s effects on cellular function can persist, with potential implications for chronic exposure scenarios .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced metal ion transport and improved cellular function. At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Studies have identified specific dosage thresholds beyond which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. The compound interacts with enzymes and cofactors involved in the transport and utilization of metal ions, influencing metabolic flux and metabolite levels . These interactions can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its solubility and affinity for different cellular components, leading to its accumulation in certain tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound is often localized to organelles involved in metal ion metabolism, such as mitochondria and lysosomes. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can interact with enzymes and other biomolecules to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methylpyrazine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 3-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Methyl 3-methylpyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:

  • Methyl 5-formylpyrazine-2-carboxylate
  • Methyl 3-amino-6-methylpyrazine-2-carboxylate
  • Methyl 5-aminopyrazine-2-carboxylate hydrochloride

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and ester group at the 2-position make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 3-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)9-4-3-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDOINDPGADJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522538
Record name Methyl 3-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41110-29-6
Record name Methyl 3-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-methylpyrazine-2-carboxylic acid (10 g, 72.4 mmol) in 80 mL methanol and sulfuric acid, 95% (5 ml, 90 mmol) was heated to 60° C. for 4 h. The solution was concentrated to remove MeOH, the residue was dissolved in 50 mL of water and neutralized with 10% aq Na2CO3 solution to pH 12. The resulting solution was extracted with ethyl acetate. The combined organics were dried and concentrated to give crude methyl 3-methylpyrazine-2-carboxylate (9.1 g, 83% yield) which was used for next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
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reactant
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

In a 2-L flask, 3-methylpyrazine-2-carboxylic acid (Matrix, 19.95 g, 144 mmol) was suspended in MeOH (500 mL). The suspension was cooled in an ice-water bath, and concentrated sulfuric acid (Fluka, 27.3 mL, 506 mmol) was added over a time period of 5 min. The reaction mixture was heated to 80° C. for 5 h. The reaction mixture was concentrated under reduced pressure and the residue was taken up in DCM (750 mL). The excess acid was neutralized carefully with aqueous NaOH (5M, 200 mL). The aqueous layer was separated and extracted with DCM (250 mL). The combined organic layers were combined, dried over MgSO4 and concentrated to afford the title compound (16.15 g, 106 mmol, 73%). MS m/z=153 (M+H).
Quantity
19.95 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods III

Procedure details

To a solution of 3-methyl-pyrazine-2-carboxylic acid (4.7 g) in toluene (70 ml) and methanol (30 ml) at ambient temperature was added drop wise (trimethylsilyl)diazomethane (2M in diethyl ether) (26 ml). The reaction mixture was stirred at ambient temperature for 1 hour. The reaction mixture was concentrated and purified by passing through a pad of silica and eluting with 30% v/v ethyl acetate in iso-hexane to give 3-methyl-pyrazine-2-carboxylic acid methyl ester (3.10 g). 1H-NMR (400 MHz, CDCl3): 8.63 (d, 1H), 8.53 (d, 1H), 4.02 (s, 3H), 2.87 (s, 3H) ppm.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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